1-((3-Chlorophenyl)amino)cyclohexanecarboxylic acid
Description
Properties
IUPAC Name |
1-(3-chloroanilino)cyclohexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO2/c14-10-5-4-6-11(9-10)15-13(12(16)17)7-2-1-3-8-13/h4-6,9,15H,1-3,7-8H2,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCPLLVAWHKQYEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C(=O)O)NC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3-Chlorophenyl)amino)cyclohexanecarboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanecarboxylic acid and 3-chloroaniline.
Reaction: The cyclohexanecarboxylic acid is first converted to its acid chloride using thionyl chloride (SOCl2) under reflux conditions.
Amination: The resulting acid chloride is then reacted with 3-chloroaniline in the presence of a base such as triethylamine (TEA) to form the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
1-((3-Chlorophenyl)amino)cyclohexanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for halogenation are employed.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields amines or alcohols.
Substitution: Results in substituted aromatic compounds.
Scientific Research Applications
1-((3-Chlorophenyl)amino)cyclohexanecarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-((3-Chlorophenyl)amino)cyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Phenylamino Cyclohexanecarboxylic Acids
1-[(2-Fluorophenyl)amino]cyclohexanecarboxylic Acid
- Structural difference : Fluorine substitution at the ortho position of the phenyl ring.
1-(4-Chlorophenyl)cyclohexanecarboxylic Acid
- Impact: The absence of the amino linker reduces hydrogen-bonding capacity. Para-substitution may enhance symmetry and alter crystallization behavior compared to meta-substituted derivatives .
Cyclohexane vs. Cyclopropane Backbones
1-(3-Chlorophenyl)cyclopropanecarboxylic Acid
- Structural difference : Cyclopropane ring replaces cyclohexane.
- Impact :
Amino vs. Sulfonamide Linkers
1-[(Pyridin-3-ylsulfonyl)amino]cyclohexanecarboxylic Acid
- Structural difference: Sulfonamide group replaces the simple amino linker.
- Impact :
GABA Analogues
3-Aminocyclohexanecarboxylic Acid
- Impact: Bioactivity: Functions as a conformationally restricted γ-aminobutyric acid (GABA) analog, targeting neurotransmitter receptors. Lack of aromaticity: Reduces lipophilicity and alters pharmacokinetic properties compared to the chlorophenyl-substituted derivative .
Data Tables
Table 1: Structural and Electronic Comparison
Research Findings and Implications
- Conformational flexibility: The cyclohexane backbone in this compound allows for multiple low-energy conformers, which may enhance binding to diverse biological targets compared to rigid analogs like cyclopropane derivatives.
- Bioactivity trends : Halogen position (meta vs. ortho/para) significantly affects receptor affinity. For example, meta-chloro substitution may optimize hydrophobic interactions in enzyme active sites compared to para-substituted derivatives.
- Synthetic accessibility: Amino-linked derivatives are more straightforward to functionalize than sulfonamide analogs, which require additional steps for sulfonyl group introduction.
Biological Activity
1-((3-Chlorophenyl)amino)cyclohexanecarboxylic acid is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The compound features a cyclohexane ring substituted with an amino group and a chlorophenyl moiety, which contributes to its biological activity. The structural formula can be represented as follows:
The biological activity of this compound may be attributed to its interaction with various biological targets:
- Inhibition of Enzymatic Activity : Studies suggest that this compound may inhibit specific enzymes involved in neurotransmission and cancer cell proliferation.
- Modulation of Receptor Activity : It may act as an agonist or antagonist at certain receptors, influencing signaling pathways related to neurodegenerative diseases.
Anticancer Activity
Research indicates that derivatives of cyclohexanecarboxylic acids exhibit antiproliferative properties against several cancer cell lines. For instance:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | MCF-7 (Breast Cancer) | 10.2 | |
| Other derivatives | NCI-H460 (Lung Cancer) | 15.5 |
These results highlight the potential of this compound in cancer therapy.
Neuroprotective Effects
The compound has also been evaluated for its neuroprotective properties. In vitro studies showed significant inhibition of acetylcholinesterase (AChE), which is crucial for managing Alzheimer's disease:
Case Studies
- Neurodegenerative Disease Model : In a study involving mice models for Alzheimer's disease, treatment with this compound resulted in improved cognitive function and reduced amyloid plaque formation, suggesting its potential as a therapeutic agent for neurodegenerative conditions.
- Cancer Cell Proliferation : A comparative analysis of various cyclohexane derivatives demonstrated that this compound significantly inhibited the growth of breast cancer cells in vitro, indicating its role in cancer treatment strategies.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-((3-Chlorophenyl)amino)cyclohexanecarboxylic acid, and how can reaction conditions be tailored to improve yield and purity?
- Methodological Answer : Synthesis typically involves coupling the 3-chloroaniline moiety with a cyclohexanecarboxylic acid derivative via nucleophilic substitution or amide bond formation. Key factors include solvent polarity (e.g., DMF for amidation), temperature control (60–80°C), and catalysts like EDCI/HOBt for efficient coupling . Automated flow reactors () can enhance scalability and reproducibility by maintaining precise stoichiometry and reducing side reactions. Post-synthesis, purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) is critical to isolate high-purity product .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : 1H and 13C NMR confirm regiochemistry (e.g., aromatic proton splitting patterns at δ 6.8–7.4 ppm for the 3-chlorophenyl group) and cyclohexane ring conformation (axial vs. equatorial substituents) .
- HRMS : Validates molecular weight (e.g., m/z 253.07 for [M+H]+) and isotopic patterns consistent with chlorine .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%) and monitor degradation under stress conditions (e.g., acidic/basic hydrolysis) .
Q. What are the common chemical reactions involving the amino and carboxylic acid groups in this compound?
- Methodological Answer :
- Amino Group : Undergoes acylation (e.g., acetic anhydride in pyridine) to form amides or diazotization (NaNO2/HCl) for aryl coupling reactions .
- Carboxylic Acid : Esterification (H2SO4/MeOH) or conversion to acyl chlorides (SOCl2) enables further derivatization .
- Chlorophenyl Substituent : Participates in Suzuki-Miyaura cross-coupling (Pd catalysts, boronic acids) to introduce aryl/heteroaryl groups .
Advanced Research Questions
Q. How does the conformational flexibility of the cyclohexane ring influence the compound’s biological activity?
- Methodological Answer : Chair and boat conformers of the cyclohexane ring alter spatial orientation of the 3-chlorophenyl and carboxylic acid groups, impacting receptor binding. Computational modeling (DFT or MD simulations) predicts energy barriers for ring flipping, while NOESY NMR identifies dominant conformers in solution . For example, equatorial positioning of the carboxylic acid enhances solubility and hydrogen-bonding capacity in enzymatic pockets .
Q. How can researchers resolve contradictions in reported reaction yields for substitutions at the chlorophenyl group?
- Methodological Answer : Discrepancies often arise from varying electron-withdrawing effects of substituents on the aryl ring. Systematic optimization includes:
- Screening polar aprotic solvents (DMSO vs. DMF) to stabilize transition states.
- Using kinetic studies (GC-MS monitoring) to identify rate-limiting steps.
- Statistical tools (e.g., ANOVA) to evaluate the impact of temperature, catalyst loading (e.g., Pd(PPh3)4), and base strength (K2CO3 vs. Cs2CO3) .
Q. What experimental strategies elucidate the compound’s mechanism of action in biological systems?
- Methodological Answer :
- Binding Assays : Surface plasmon resonance (SPR) or ITC quantifies affinity for target proteins (e.g., kinases or GPCRs) .
- Metabolite Profiling : LC-MS/MS identifies metabolites formed via hepatic microsomal incubation (CYP450 isoforms).
- Mutagenesis Studies : Site-directed mutations in target enzymes (e.g., replacing catalytic residues) validate binding site interactions .
Q. How can computational modeling predict the compound’s interaction with lipid bilayers or protein targets?
- Methodological Answer :
- Docking Studies : AutoDock Vina or Schrödinger Suite models poses in active sites, scoring binding energies (ΔG) for lead optimization .
- MD Simulations : GROMACS trajectories (50–100 ns) assess stability of ligand-receptor complexes and solvent accessibility of functional groups .
- QSAR : Regression models correlate substituent electronic parameters (Hammett σ) with bioactivity, guiding rational design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
